2-(cyclopentylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one
Description
This compound features a piperazine core substituted with a 2-phenylcyclopropanecarbonyl group at the 4-position and a cyclopentylsulfanyl-acetyl moiety at the 1-position. Its molecular formula is C₂₃H₂₄N₄O₂S (calculated molecular weight: 432.5 g/mol). The cyclopropane ring introduces conformational rigidity, while the sulfanyl group may enhance lipophilicity and influence metabolic stability . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors .
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c24-20(15-26-17-8-4-5-9-17)22-10-12-23(13-11-22)21(25)19-14-18(19)16-6-2-1-3-7-16/h1-3,6-7,17-19H,4-5,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIAHYWFSBEAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogues and Substitution Patterns
The following compounds share the piperazine-ethanone scaffold but differ in substituents, impacting their physicochemical and pharmacological properties:
Q & A
Q. What synthetic strategies are optimal for synthesizing 2-(cyclopentylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis involves multi-step reactions, including cyclopropane ring formation, piperazine acylation, and thioether linkage introduction. Key steps:
- Cyclopropanation: Use transition-metal catalysts (e.g., Rh(II)) for stereoselective cyclopropane synthesis from styrene derivatives .
- Piperazine Acylation: React 2-phenylcyclopropanecarbonyl chloride with piperazine under inert conditions (dry DCM, 0–5°C) to minimize hydrolysis .
- Thioether Coupling: Introduce the cyclopentylsulfanyl group via nucleophilic substitution (e.g., using NaH in THF) .
- Optimization: Polar aprotic solvents (DMF, THF) enhance reaction rates, while HPLC purification (C18 column, acetonitrile/water gradient) ensures ≥95% purity .
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer: Combine spectroscopic and computational methods:
- NMR: Confirm cyclopropane (δ 1.2–1.8 ppm, multiplet) and piperazine (δ 3.2–3.8 ppm, broad singlet) moieties .
- Mass Spectrometry: ESI-MS detects the molecular ion peak [M+H]+ at m/z 415.2 (calculated) .
- X-ray Crystallography: Resolve stereochemistry of the cyclopropane and piperazine groups (if crystalline) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Methodological Answer: Prioritize target-based assays:
- Enzyme Inhibition: Test against serine hydrolases or kinases (e.g., via fluorescence-based assays) due to the electrophilic cyclopropanecarbonyl group .
- Cellular Uptake: Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability in HEK293 cells .
- Cytotoxicity: Screen in MCF-7 or HepG2 cell lines (MTT assay, 48-hour exposure) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
- Methodological Answer: Systematically modify substituents and evaluate bioactivity:
| Modification | Biological Impact | Reference |
|---|---|---|
| Cyclopentylsulfanyl → Arylthio | Enhanced lipophilicity (logP ↑) but reduced metabolic stability | |
| Piperazine → Homopiperazine | Altered binding to GPCRs (e.g., dopamine D2 receptor) | |
| Cyclopropane → Vinylogous ester | Increased electrophilicity (kinase inhibition ↑) |
- Tools: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes .
Q. What analytical approaches resolve contradictions in metabolic stability data across studies?
- Methodological Answer: Address variability via:
- In Vitro Models: Compare microsomal stability (human vs. rat liver microsomes) under standardized pH/temperature conditions .
- Metabolite ID: Use LC-MS/MS (Q-TOF) to detect oxidative metabolites (e.g., sulfoxide formation from the thioether group) .
- Statistical Analysis: Apply ANOVA to assess inter-lab variability in half-life (t1/2) measurements .
Q. How can computational methods predict off-target interactions of this compound?
- Methodological Answer: Leverage cheminformatics and AI-driven platforms:
- Pharmacophore Modeling: Screen against PubChem BioAssay datasets for unintended GPCR/ion channel interactions .
- Deep Learning: Train neural networks (e.g., DeepChem) on Tox21 data to predict hepatotoxicity .
- Docking Validation: Cross-verify predictions with in vitro selectivity panels (e.g., Eurofins Panlabs®) .
Q. What strategies mitigate synthetic by-products during large-scale preparation?
- Methodological Answer: Optimize reaction parameters and purification:
- By-Product Analysis: Identify impurities via GC-MS (e.g., dimerization products from cyclopropane ring strain) .
- Process Control: Use flow chemistry to maintain consistent temperature/pH during acylation .
- Crystallization: Recrystallize from ethyl acetate/hexane (3:1) to remove polar by-products .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s solubility in aqueous vs. non-polar solvents?
- Methodological Answer: Investigate solvent-solute interactions:
- Solubility Testing: Use shake-flask method (UV-Vis quantification) in PBS (pH 7.4) and octanol .
- Molecular Dynamics: Simulate solvation free energy (AMBER force field) to explain discrepancies .
- pH Effects: Test solubility at physiological pH (7.4) vs. acidic conditions (e.g., simulated gastric fluid) .
Experimental Design Considerations
Q. What in vivo models are appropriate for pharmacokinetic profiling?
- Methodological Answer: Select species and dosing routes based on ADME properties:
- Rodent Models: Sprague-Dawley rats (IV/PO dosing) for bioavailability (F%) and clearance (Cl) studies .
- Tissue Distribution: Use radiolabeled compound (e.g., <sup>14</sup>C) to quantify accumulation in brain/liver .
- Sampling Schedule: Collect plasma at 0.5, 1, 2, 4, 8, 24 hours post-dose for non-compartmental analysis .
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